Physicochemical Differentiation: Molecular Weight and Calculated Lipophilicity vs. Closest Analogs
Relative to its three closest commercially available structural analogs, 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine exhibits an intermediate molecular weight (274.4 Da) and a moderate computed lipophilicity (XLogP3-AA = 2.4) that distinguish it from both the lighter des-methyl analog (MW 260.3) and the heavier chlorophenyl analog (MW 302.8) [1]. The combination of the thiophene ring and 4-methyl substitution yields a topological polar surface area (TPSA) of 121 Ų, identical to the des-methyl analog, but the methyl group reduces hydrogen-bond donor capacity relative to larger heteroaryl variants [1]. These properties position the compound as a compact, moderately lipophilic probe suitable for fragment-based or scaffold-hopping campaigns where oral bioavailability-relevant property space (MW < 500, XLogP < 5) must be preserved [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 274.4 Da; XLogP3-AA = 2.4; TPSA = 121 Ų (4-methyl-thiophen-2-yl analog, CAS 263386-01-2) |
| Comparator Or Baseline | Comparator 1 (des-methyl): 4-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823184-33-3): MW = 260.3 Da, XLogP3-AA = 2.1 from PubChem. Comparator 2 (pyridinyl): 4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-01-9): MW = 269.3 Da. Comparator 3 (4-chlorophenyl): 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 308088-19-9): MW = 302.8 Da. |
| Quantified Difference | ΔMW = +14.1 Da vs. des-methyl; +5.1 Da vs. pyridinyl; −28.4 Da vs. 4-chlorophenyl. ΔXLogP = +0.3 vs. des-methyl analog. |
| Conditions | PubChem computed physicochemical properties (XLogP3-AA, Cactvs TPSA). |
Why This Matters
For procurement decisions in lead optimization, molecular weight and lipophilicity are primary drivers of ADME profile risk; a ΔMW of >10 Da or ΔlogP >0.5 between analogs can shift predicted oral absorption and metabolic clearance rates, making the specific analog selection consequential for downstream in vivo studies.
- [1] PubChem Compound Summaries: CID 85770828 (263386-01-2), CID 53319046 (1823184-33-3), CID 18593630 (499796-01-9), CID 2777987 (308088-19-9). National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
